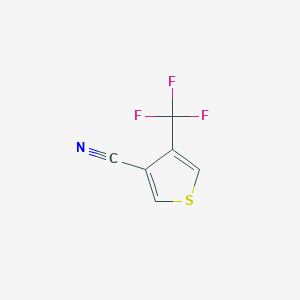

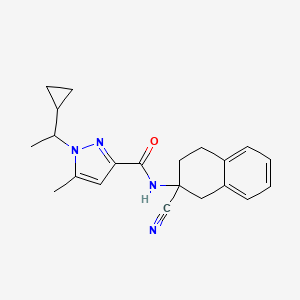

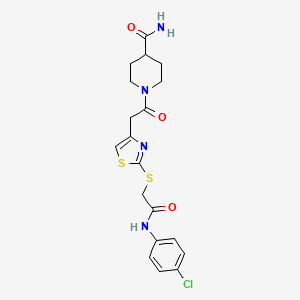

![molecular formula C19H25NO3 B2724086 N-(4-ethoxyphenyl)-4,7,7-trimethyl-3-oxobicyclo[2.2.1]heptane-1-carboxamide CAS No. 637755-19-2](/img/structure/B2724086.png)

N-(4-ethoxyphenyl)-4,7,7-trimethyl-3-oxobicyclo[2.2.1]heptane-1-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “N-(4-ethoxyphenyl)-4,7,7-trimethyl-3-oxobicyclo[2.2.1]heptane-1-carboxamide” is a complex organic molecule. It contains a bicyclo[2.2.1]heptane core, which is a type of organic compound and a saturated hydrocarbon . This core is a crystalline compound with a melting point of 88 °C .

Synthesis Analysis

While specific synthesis methods for this compound are not available, similar compounds have been synthesized through various methods. For instance, new bicyclo[2.2.1]heptane derivatives have been designed and studied theoretically . An organocatalytic formal [4 + 2] cycloaddition reaction has been used to create a wide range of bicyclo[2.2.1]heptane-1-carboxylates .Molecular Structure Analysis

The molecular structure of this compound seems to be complex due to the presence of the bicyclo[2.2.1]heptane core. The carbon skeleton is derived from a cyclohexane ring with a methylene bridge in the 1,4- position, and is a bridged bicyclic compound .Scientific Research Applications

Synthesis and Structural Analysis

Research on related bicyclic compounds demonstrates the intricacy of synthesizing and analyzing structures with a bicyclo[2.2.1]heptane core. For instance, the synthesis of (1S,4R)‐N‐[(S)‐2‐Hydroxy‐1‐phenylethyl]‐7,7‐dimethyl‐2‐oxobicyclo[2.2.1]heptane‐1‐carboxamide showcases the compound's capability to form intermolecular hydrogen bonds, hinting at potential interactions in more complex systems (Yi‐Min Cai et al., 2005). Such analyses are crucial for designing compounds with specific physical or chemical properties, enabling applications in materials science or as precursors for more complex chemical syntheses.

Potential for Polymer Applications

The transformation of 1-oxo-2,6,7-trioxa-1-phosphabicyclo[2.2.1]heptane into a crosslinked polymer, as detailed by Thomas Gehrmann and W. Vogt (1981), opens avenues for utilizing bicyclic compounds in creating pharmacologically active polymers. The polymers' degradation into non-toxic components like phosphoric acid and glycerol underscores their potential in biomedical applications, particularly as drug carriers or in tissue engineering (Gehrmann & Vogt, 1981).

Chemical Modifications and Derivatives

Chemical modifications and the creation of derivatives are central to expanding the applications of any compound. The synthesis of derivatives such as 5-Amino-N-aryl-3-[(4-methoxyphenyl)amino]-1H-pyrazole-4-carboxamides exemplifies the versatility of bicyclic compounds. These derivatives, through their structural diversity and functional groups, could serve as building blocks for pharmaceuticals, agrochemicals, or novel materials. The study by Ashraf S. Hassan, T. Hafez, and Souad A. Osman (2014) underscores the importance of structural variation in achieving different biological or physical properties (Hassan, Hafez, & Osman, 2014).

properties

IUPAC Name |

N-(4-ethoxyphenyl)-4,7,7-trimethyl-3-oxobicyclo[2.2.1]heptane-1-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H25NO3/c1-5-23-14-8-6-13(7-9-14)20-16(22)19-11-10-18(4,15(21)12-19)17(19,2)3/h6-9H,5,10-12H2,1-4H3,(H,20,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VSLSWBVAZZCISO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)NC(=O)C23CCC(C2(C)C)(C(=O)C3)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H25NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

315.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-ethoxyphenyl)-4,7,7-trimethyl-3-oxobicyclo[2.2.1]heptane-1-carboxamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

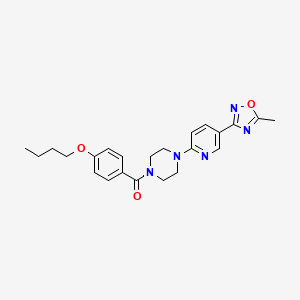

![(Z)-3-(2-methoxyethyl)-5-((2-morpholino-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)methylene)-2-thioxothiazolidin-4-one](/img/structure/B2724009.png)

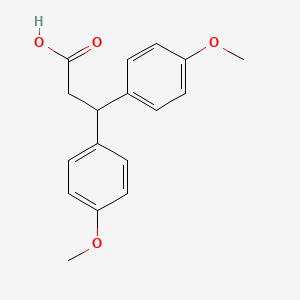

![9-(4-ethylphenyl)-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2724010.png)

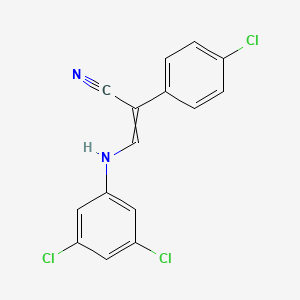

![7-chloro-3-[(4-ethylphenyl)sulfonyl]-N-(2-furylmethyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2724015.png)

![N-(2-([2,3'-bithiophen]-5-yl)ethyl)furan-3-carboxamide](/img/structure/B2724021.png)